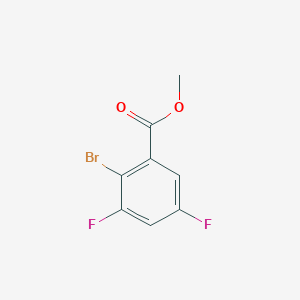

Methyl 2-bromo-3,5-difluorobenzoate

説明

BenchChem offers high-quality Methyl 2-bromo-3,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTFTZLQXBJXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 2-bromo-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3,5-difluorobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

The properties of Methyl 2-bromo-3,5-difluorobenzoate can be predicted based on its structure and by comparison with its carboxylic acid precursor and other similar halogenated benzoates.

| Property | Value | Source |

| Molecular Formula | C8H5BrF2O2 | - |

| Molecular Weight | 251.03 g/mol | [2] |

| Appearance | Expected to be a solid or liquid | - |

| Boiling Point | Predicted to be elevated due to molecular weight and polarity | - |

| Melting Point | Dependent on crystalline structure | - |

| Solubility | Expected to be soluble in common organic solvents like methanol, DMSO, and DMF | [3] |

Synthesis Pathway

The most logical and established route to obtaining Methyl 2-bromo-3,5-difluorobenzoate is through the esterification of 2-bromo-3,5-difluorobenzoic acid.

Caption: Proposed synthetic pathway for Methyl 2-bromo-3,5-difluorobenzoate.

Step 1: Synthesis of 2-Bromo-3,5-difluorobenzoic acid

A common method for the synthesis of polysubstituted benzoic acids like 2-bromo-3,5-difluorobenzoic acid involves directed ortho-metalation followed by carboxylation. The synthesis would likely start from a more readily available precursor like 1-bromo-3,5-difluorobenzene.

Experimental Protocol:

-

Preparation of 1-bromo-3,5-difluorobenzene: This can be achieved from 3,5-difluoroaniline via a Sandmeyer reaction, which involves diazotization followed by reaction with a copper(I) bromide solution[4][5].

-

Directed ortho-metalation: 1-bromo-3,5-difluorobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The bromine atom directs the deprotonation to the adjacent ortho position.

-

Carboxylation: The resulting aryllithium species is quenched with a source of carbon dioxide, such as dry ice (solid CO2), to introduce the carboxylic acid group.

-

Work-up: The reaction is then acidified to protonate the carboxylate, followed by extraction and purification to yield 2-bromo-3,5-difluorobenzoic acid.

Step 2: Esterification to Methyl 2-bromo-3,5-difluorobenzoate

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: 2-bromo-3,5-difluorobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl), is added to the solution.

-

Heating: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography or distillation.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (-OCH3) around 3.9 ppm. - Aromatic protons will appear as multiplets in the aromatic region (around 7-8 ppm), with splitting patterns influenced by both fluorine and bromine atoms. |

| ¹³C NMR | - A peak for the methyl carbon around 52 ppm. - A peak for the carbonyl carbon of the ester around 165 ppm. - Multiple signals in the aromatic region (110-140 ppm), with carbon-fluorine coupling observed as doublets. |

| IR Spectroscopy | - A strong C=O stretching vibration for the ester carbonyl group around 1720-1740 cm⁻¹. - C-O stretching vibrations around 1200-1300 cm⁻¹. - C-F stretching vibrations around 1100-1300 cm⁻¹. - C-Br stretching vibration in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |

Applications in Drug Discovery and Development

Halogenated benzoic acids and their derivatives are important pharmacophores and intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional molecular complexity.

Derivatives of bromo-difluorobenzoic acids have been investigated for their potential as:

-

Enzyme Inhibitors: The rigid, substituted benzene ring can serve as a scaffold to position functional groups for optimal interaction with enzyme active sites.

-

Receptor Ligands: These compounds can be elaborated to target specific receptors in the central nervous system and other tissues.

-

Antimicrobial and Anticancer Agents: Halogenated aromatics are a common feature in many antimicrobial and anticancer drugs.

Safety and Handling

Based on the hazard information for its precursor, 2-bromo-3,5-difluorobenzoic acid, and other related halogenated compounds, Methyl 2-bromo-3,5-difluorobenzoate should be handled with care[6].

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Conclusion

Methyl 2-bromo-3,5-difluorobenzoate, while not a widely cataloged compound, represents a valuable synthetic intermediate with considerable potential in drug discovery and materials science. Its synthesis from the corresponding carboxylic acid is straightforward. The unique arrangement of its functional groups allows for diverse chemical modifications, making it an attractive building block for the creation of novel molecules with desired biological or physical properties. As with all laboratory chemicals, it should be handled with appropriate safety precautions.

References

-

PubChem. 5-Bromo-2,4-difluorobenzoic acid. [Link]

-

Sema. Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

PubChem. Methyl 3-bromo-4,5-difluorobenzoate. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

PubChem. 4-Bromo-2,5-difluorobenzoic acid. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

American Elements. Methyl 2-amino-5-bromo-3,6-difluorobenzoate. [Link]

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

-

BuyersGuideChem. 2-Bromo-3,5-difluorobenzoic acid. [Link]

- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-bromo-3,6-difluorobenzoate | 1805523-44-7 [sigmaaldrich.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. 5-Bromo-2,4-difluorobenzoic acid | C7H3BrF2O2 | CID 11160728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-bromo-3,5-difluorobenzoate chemical properties

Methyl 2-bromo-3,5-difluorobenzoate: Orthogonal Reactivity and Applications in Fluorinated Pharmacophore Synthesis

Executive Summary

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, with fluorinated compounds currently comprising approximately 20% of all commercially available pharmaceuticals[1]. Within this landscape, Methyl 2-bromo-3,5-difluorobenzoate (CAS: 1805023-66-8) emerges as a highly privileged, orthogonally reactive building block[2]. Designed to introduce the metabolically robust 3,5-difluorophenyl motif into complex architectures, this compound allows for precise, late-stage functionalization. This technical guide provides an in-depth analysis of its structural logic, physicochemical properties, and field-proven experimental protocols, empowering medicinal chemists to leverage its full synthetic potential.

Physicochemical Profiling & Structural Logic

To effectively utilize Methyl 2-bromo-3,5-difluorobenzoate, one must first understand the electronic and steric interplay of its substituents.

| Property | Value |

| Chemical Name | Methyl 2-bromo-3,5-difluorobenzoate |

| CAS Registry Number | 1805023-66-8 |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| Storage Conditions | 2-8°C, inert atmosphere, dark place |

Mechanistic Structural Analysis:

-

C1 Methyl Ester: Acts as a robust protecting group for the carboxylic acid during transition-metal catalysis, while remaining susceptible to controlled nucleophilic attack (e.g., saponification or direct amidation).

-

C2 Bromine: The primary site for transition-metal-catalyzed C-C or C-N bond formation[3]. Positioned ortho to both the ester and a fluorine atom, this site is highly sterically hindered. Successful oxidative addition requires specialized, electron-rich palladium catalysts[4].

-

C3 & C5 Fluorines: These highly electronegative atoms exert a strong inductive electron-withdrawing effect. They modulate the pKa of adjacent functional groups, block cytochrome P450-mediated oxidation at the meta positions, and significantly enhance the lipophilicity of the final pharmacophore[5].

Orthogonal Reactivity Mapping (The Core Science)

The true synthetic value of Methyl 2-bromo-3,5-difluorobenzoate lies in its orthogonal reactivity—the ability to selectively address one functional group without perturbing the others.

-

Pathway A: Sterically Hindered Cross-Coupling: The C2-Br bond is activated toward Pd(0) insertion. However, the dual ortho-substituents create a high steric barrier. Dialkylbiaryl phosphine ligands, such as XPhos, are mandatory here. They increase the electron density on palladium to accelerate oxidative addition and provide sufficient steric bulk to prevent the formation of inactive palladacycles, thereby driving reductive elimination[6][7].

-

Pathway B: Ester Transformations: The C1 ester can be selectively hydrolyzed to the corresponding benzoic acid. The presence of the electron-withdrawing fluorines increases the electrophilicity of the carbonyl carbon, allowing for rapid saponification under mild conditions.

-

Pathway C: Nucleophilic Aromatic Substitution (SNAr): While the C5 fluorine is activated by the para-ester group, the reaction requires harsh conditions. By keeping temperatures low during ester manipulation, SNAr is entirely suppressed.

Orthogonal reactivity pathways of Methyl 2-bromo-3,5-difluorobenzoate.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but inherently validate their own success through logical chemical design.

Protocol 1: XPhos-Pd-G2 Catalyzed Suzuki-Miyaura Coupling

Objective: Selective C-C bond formation at the sterically hindered C2 position. Causality & Design: We utilize XPhos-Pd-G2, a second-generation precatalyst that rapidly generates the active monoligated Pd(0) species under mild basic conditions[7]. K3PO4 is selected as the base instead of NaOH or KOH to strictly prevent competitive hydrolysis of the C1 methyl ester.

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask under N2, add Methyl 2-bromo-3,5-difluorobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos-Pd-G2 (0.02 equiv).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v), followed by anhydrous K3PO4 (2.0 equiv). The aqueous component is crucial for dissolving the phosphate base and facilitating the transmetalation step[8].

-

Reaction: Heat the mixture to 80°C for 4-6 hours with vigorous stirring.

-

Self-Validation: Monitor via LC-MS. The protocol is validated by the complete disappearance of the starting material mass (m/z 251) and the emergence of the biaryl product mass. The absence of a des-bromo byproduct confirms the efficiency of the bulky XPhos ligand in preventing premature protodeboration.

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for C2-functionalization.

Protocol 2: Selective Saponification to 2-Bromo-3,5-difluorobenzoic Acid

Objective: Deprotection of the C1 ester while preserving the C2-Br bond and preventing SNAr at C5. Causality & Design: The reaction is conducted at 0°C to room temperature using LiOH. Elevated temperatures or stronger bases (like NaOH at reflux) risk initiating nucleophilic aromatic substitution at the C5 position, as the fluorine is activated by the para-ester group.

Step-by-Step Workflow:

-

Reaction: Dissolve Methyl 2-bromo-3,5-difluorobenzoate (1.0 equiv) in THF/H2O (3:1). Cool to 0°C. Add LiOH·H2O (1.5 equiv) portion-wise.

-

Stirring: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validation: TLC (Hexanes/EtOAc 3:1) validates the conversion; the highly non-polar ester (Rf ~0.7) is fully consumed, replaced by the baseline-retained carboxylic acid (Rf ~0.1).

-

Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The precipitation of the white solid product serves as a secondary visual validation of successful saponification. Extract with EtOAc, dry over Na2SO4, and concentrate.

Application in Drug Development

The integration of Methyl 2-bromo-3,5-difluorobenzoate into drug discovery pipelines is driven by the unique pharmacokinetic enhancements provided by the 3,5-difluorophenyl group. This motif is highly prevalent in FDA-approved therapeutics[5]. It acts as a superior bioisostere for unsubstituted phenyl rings, effectively blocking oxidative metabolism while maintaining a low steric profile. Furthermore, the low polarizability of the C-F bonds significantly increases membrane permeability, making derivatives of this compound highly valuable for targeting central nervous system (CNS) receptors or deep intracellular kinases[9].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl 2-bromo-3,5-difluorobenzoate | 1805023-66-8 [amp.chemicalbook.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of Methyl 2-bromo-3,5-difluorobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-bromo-3,5-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. As a senior application scientist, this document moves beyond a simple data sheet to offer a detailed interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships between the molecule's unique substitution pattern—featuring both electron-withdrawing halogens and an ester group—and the resulting chemical shifts, multiplicities, and coupling constants. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-fidelity NMR data for this and similar halogenated aromatic compounds, ensuring researchers can confidently verify their own results.

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework of organic compounds.[1][2] Methyl 2-bromo-3,5-difluorobenzoate (C₈H₅BrF₂O₂) is a valuable synthetic building block whose precise structure is critical for downstream applications. The strategic placement of its bromo and difluoro substituents dictates its reactivity and potential biological interactions. This guide serves as an authoritative reference for the characterization of this molecule, providing predicted spectral data and the robust methodology required to obtain it.

Predicted NMR Spectral Analysis

The following analysis is based on established principles of NMR spectroscopy, including the predictable effects of electronegative substituents and spin-spin coupling phenomena in aromatic systems.[3][4][5] The molecular structure with IUPAC numbering is shown below for reference.

Structure: Methyl 2-bromo-3,5-difluorobenzoate

(Note: A more accurate representation would show a benzene ring. The numbering is for spectral assignment purposes.)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region, typically between 6.5-8.5 ppm, is particularly informative.[1][4][5]

-

Aromatic Protons (H-4, H-6):

-

H-4: This proton is flanked by two fluorine atoms (at C-3 and C-5). It will experience coupling to both the F at C-3 (ortho coupling, ³JHF) and the F at C-5 (ortho coupling, ³JHF). Due to the molecule's symmetry relative to this proton's neighbors, these coupling constants should be similar, leading to a triplet . A smaller meta coupling to H-6 (⁴JHH) may further split this triplet into a triplet of doublets (td) , though this may not be fully resolved. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent fluorine atoms.

-

H-6: This proton is adjacent to the bromine atom at C-2 and the ester group at C-1. It will be split by the meta coupling to H-4 (⁴JHH) and a meta coupling to the fluorine at C-5 (⁴JHF). This will likely result in a doublet of doublets (dd) . The combined electron-withdrawing effects of the bromine, ester, and fluorine substituents will shift this proton downfield.

-

-

Methyl Protons (-OCH₃):

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached substituents. Aromatic carbons typically resonate between 120-170 ppm.[5]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the 160-170 ppm range.

-

Aromatic Carbons (C-1 to C-6):

-

C-F Carbons (C-3, C-5): These carbons are directly bonded to highly electronegative fluorine atoms and will exhibit large chemical shifts, appearing significantly downfield. They will also show strong one-bond coupling (¹JCF), appearing as doublets in a fluorine-coupled ¹³C spectrum.

-

C-Br Carbon (C-2): The carbon bearing the bromine atom will be shifted downfield, though the effect is less pronounced than that of fluorine.

-

C-H Carbons (C-4, C-6): These carbons will resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of all substituents.

-

Quaternary Carbon (C-1): The carbon attached to the ester group will also be found in the aromatic region, its shift influenced by the carbonyl group.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will appear furthest upfield, typically in the 50-55 ppm range.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[7][8] For methyl 2-bromo-3,5-difluorobenzoate, the two fluorine atoms are chemically equivalent due to the molecule's plane of symmetry.

-

Fluorine Atoms (F at C-3, F at C-5):

-

A single signal is expected for both fluorine atoms.

-

This signal will be split by coupling to the adjacent proton H-4 (³JFH) and the more distant proton H-6 (⁴JFH). This will result in a doublet of doublets (dd) .

-

The chemical shift for fluorine atoms on an aromatic ring typically falls between -110 and -180 ppm relative to a CFCl₃ standard.[7][9]

-

Tabulated Summary of Predicted Spectral Data

The following table summarizes the predicted NMR data for methyl 2-bromo-3,5-difluorobenzoate, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -OCH₃ | ~ 3.9 | s (singlet) | N/A |

| H-4 | ~ 7.0 - 7.4 | td (triplet of doublets) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | |

| H-6 | ~ 7.5 - 7.8 | dd (doublet of doublets) | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz | |

| ¹³C | -OCH₃ | ~ 53 | Quartet (in ¹H coupled) | |

| C-Br (C-2) | ~ 115 - 120 | Singlet | ||

| C-H (C-4, C-6) | ~ 110 - 130 | Doublet (in ¹H coupled) | ||

| C-CO (C-1) | ~ 130 - 135 | Singlet | ||

| C-F (C-3, C-5) | ~ 160 - 165 (d, ¹JCF) | Singlet | ¹JCF ≈ 240-260 Hz | |

| C=O | ~ 164 | Singlet | ||

| ¹⁹F | F-3, F-5 | ~ -110 to -130 | dd (doublet of doublets) | ³JFH4 ≈ 8-10 Hz, ⁴JFH6 ≈ 5-7 Hz |

Experimental Protocol for High-Fidelity NMR Data Acquisition

This protocol outlines a self-validating methodology for obtaining high-quality NMR spectra. The causality behind each step is explained to ensure technical and scientific rigor.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of methyl 2-bromo-3,5-difluorobenzoate directly into a clean, dry NMR tube.

-

Rationale: This concentration provides an excellent signal-to-noise ratio for ¹H and ¹⁹F spectra in a reasonable time and is sufficient for a standard overnight ¹³C acquisition.

-

-

Solvent Selection & Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the NMR tube.

-

Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has minimal overlapping signals in the ¹H spectrum. TMS serves as the universally accepted internal standard, providing a reference point of 0 ppm for both ¹H and ¹³C spectra, which is crucial for data reproducibility.[10]

-

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved. Ensure a clear, homogeneous solution.

-

Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity leads to significant line broadening.

-

Spectrometer Setup and Workflow

The following workflow illustrates the logical progression from sample preparation to final data analysis.

Caption: A standard workflow for NMR analysis.

Data Acquisition Parameters

These parameters are starting points for a 400 MHz spectrometer and should be optimized as needed.

-

¹H NMR:

-

Pulse Sequence: zg30 (A standard 30-degree pulse experiment)

-

Relaxation Delay (d1): 2.0 seconds. (Rationale: Allows for nearly complete T1 relaxation for most protons, enabling accurate integration.)

-

Number of Scans (ns): 16. (Rationale: Sufficient for good signal-to-noise on a sample of this concentration.)

-

Spectral Width (sw): 20 ppm. (Rationale: Covers the full range of expected proton signals.)

-

-

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Sequence: zgpg30 (Inverse-gated decoupling)

-

Relaxation Delay (d1): 5.0 seconds. (Rationale: Carbon nuclei, especially quaternary ones, have longer relaxation times. A longer delay is crucial for quantitative accuracy.)

-

Number of Scans (ns): 1024 or more (often run overnight). (Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.)

-

Spectral Width (sw): 250 ppm. (Rationale: Encompasses the entire range of organic carbon chemical shifts.)

-

-

¹⁹F NMR:

-

Pulse Sequence: zg30

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans (ns): 32. (Rationale: Provides excellent signal-to-noise quickly due to the high sensitivity of the ¹⁹F nucleus.)

-

Spectral Width (sw): 200 ppm. (Rationale: Covers the typical range for aromatic fluorine compounds.)

-

Conclusion

The structural integrity of methyl 2-bromo-3,5-difluorobenzoate can be rigorously confirmed through a multi-nuclear NMR approach. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra exhibit distinct and predictable features that directly correlate with its substituted aromatic structure. The aromatic protons give rise to a characteristic triplet of doublets and a doublet of doublets, while the two equivalent fluorine atoms produce a single, well-defined signal in the ¹⁹F spectrum. By adhering to the detailed experimental protocol provided, researchers and drug development professionals can generate high-quality, reproducible spectral data, ensuring the identity and purity of this critical chemical intermediate for its intended scientific applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Rsc.org. [Link]

-

U.S. Environmental Protection Agency. (n.d.). alpha-Hexachlorocyclohexane (alpha-HCH). EPA. [Link]

-

Murphy, C. D. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters, 237(2), 355-361. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3,5-difluorobenzoate. PubChem. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem. [Link]

-

Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-4,5-difluorobenzoate. PubChem. [Link]

-

Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 28(11), 1438-1453. [Link]

-

University of Hertfordshire. (n.d.). Hexachlorocyclohexane. AERU. [Link]

-

Chemsrc. (n.d.). δ-Hexachlorocyclohexane. [Link]

-

Patsnap. (2026). How to Compare Aromatic Compounds Using NMR Spectroscopy. Patsnap Eureka. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2,4-Difluorophenyl benzoate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. How to Compare Aromatic Compounds Using NMR Spectroscopy [eureka.patsnap.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

1H NMR of Methyl 2-bromo-3,5-difluorobenzoate

An In-Depth Technical Guide to the ¹H NMR of Methyl 2-bromo-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2-bromo-3,5-difluorobenzoate. As a key analytical technique in organic chemistry, ¹H NMR offers profound insights into molecular structure. This document will delve into the theoretical prediction of the spectrum, experimental considerations, and a systematic approach to its interpretation, grounded in fundamental principles and supported by authoritative references.

The structure of Methyl 2-bromo-3,5-difluorobenzoate dictates the key features of its ¹H NMR spectrum. The benzene ring is substituted with four different groups: a bromine atom, two fluorine atoms, and a methyl ester group. This substitution pattern results in two distinct proton environments on the aromatic ring, labeled as H-4 and H-6, and one environment for the methyl protons of the ester group (H-7).

Structure of Methyl 2-bromo-3,5-difluorobenzoate:

-

Aromatic Protons (H-4 and H-6): These protons are in different chemical environments due to their proximity to the various substituents. Their chemical shifts and splitting patterns will be influenced by the electronic effects and spin-spin coupling with neighboring fluorine atoms and each other.

-

Methyl Protons (H-7): The three protons of the methyl group (-OCH₃) are chemically equivalent and will appear as a single signal.

Theoretical Prediction of the ¹H NMR Spectrum

A thorough understanding of substituent effects is crucial for predicting the ¹H NMR spectrum. The aromatic region, in particular, is shaped by a combination of shielding/deshielding effects and complex spin-spin coupling.

Chemical Shift (δ)

The chemical shift of a proton is influenced by the local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have a shielding effect (upfield shift).[1][2]

-

Methyl Protons (H-7): The methyl group is attached to an oxygen atom, which is electronegative. This deshielding places the signal for these protons typically in the range of δ 3.8-4.0 ppm .[3][4]

-

Aromatic Protons (H-4 and H-6): Protons on a benzene ring typically resonate around δ 7.3 ppm.[1][2] However, the substituents on this molecule will significantly alter this.

-

-COOCH₃ (Methyl Ester): This is a strong electron-withdrawing group, causing significant deshielding, particularly for ortho and para protons.

-

-Br (Bromo): Bromine is an electronegative halogen that withdraws electron density through induction, causing deshielding.

-

-F (Fluoro): Fluorine is the most electronegative element and exerts a strong deshielding effect.

-

Considering these effects:

-

H-6: This proton is ortho to the strongly electron-withdrawing methyl ester group and meta to a fluorine atom and another bromine atom. The proximity to the ester group will be a dominant deshielding factor.

-

H-4: This proton is situated between two fluorine atoms (meta to both) and para to the bromine atom.

The combined deshielding from multiple electronegative substituents will shift both aromatic protons downfield from the standard benzene value, likely into the δ 7.0-8.0 ppm range.[5][6]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides information about the connectivity of atoms. In this molecule, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-H Coupling: The two aromatic protons, H-4 and H-6, are meta to each other. The meta coupling constant (⁴JHH) is typically small, in the range of 2-3 Hz .[7][8]

-

H-F Coupling: Coupling between protons and fluorine atoms is also observed and can occur over multiple bonds.

-

H-4 Coupling to Fluorine: H-4 is ortho to the fluorine at C-3 and ortho to the fluorine at C-5. Ortho H-F coupling (³JHF) is typically in the range of 6-10 Hz . Since H-4 is coupled to two equivalent fluorine atoms, this will result in a triplet pattern.

-

H-6 Coupling to Fluorine: H-6 is meta to the fluorine at C-5 and para to the fluorine at C-3. Meta H-F coupling (⁴JHF) is typically smaller, around 2-8 Hz , while para H-F coupling (⁵JHF) is even smaller, often <2 Hz .[9]

-

Predicted Signal Multiplicity

The multiplicity of a signal is determined by the number of neighboring non-equivalent protons (or other spin-active nuclei like ¹⁹F) according to the n+1 rule (for spin-1/2 nuclei).[10]

-

Methyl Protons (H-7): These protons have no neighboring protons, so they will appear as a singlet (s) .

-

Aromatic Proton H-4: This proton is coupled to H-6 (meta) and the two ortho fluorine atoms (at C-3 and C-5). The coupling to the two fluorine atoms will likely dominate, splitting the signal into a triplet. The smaller meta coupling to H-6 will further split each line of the triplet into a doublet. Therefore, the predicted multiplicity is a triplet of doublets (td) .

-

Aromatic Proton H-6: This proton is coupled to H-4 (meta), the fluorine at C-5 (meta), and the fluorine at C-3 (para). The meta couplings (H-H and H-F) are expected to be of similar magnitude. The para H-F coupling may be too small to be resolved. This would result in a complex multiplet, likely appearing as a doublet of doublets (dd) or a triplet if the meta H-H and H-F couplings are very similar.

Summary of Predicted ¹H NMR Data

The predicted data for the ¹H NMR spectrum of Methyl 2-bromo-3,5-difluorobenzoate in a standard solvent like CDCl₃ are summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ (H-7) | 3.8 - 4.0 | Singlet (s) | N/A |

| Ar-H (H-4) | 7.0 - 7.5 | Triplet of doublets (td) | ³JHF (ortho) ≈ 6-10 Hz, ⁴JHH (meta) ≈ 2-3 Hz |

| Ar-H (H-6) | 7.5 - 8.0 | Doublet of doublets (dd) | ⁴JHF (meta) ≈ 2-8 Hz, ⁴JHH (meta) ≈ 2-3 Hz |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of Methyl 2-bromo-3,5-difluorobenzoate.

Materials:

-

Methyl 2-bromo-3,5-difluorobenzoate (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes and vial

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Data Acquisition: a. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For a standard ¹H spectrum, a 30° or 45° pulse angle is common. b. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). c. Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to δ 7.26 ppm. d. Integrate the signals to determine the relative number of protons for each peak.[10]

Logical Workflow for Spectral Interpretation

The interpretation of the acquired spectrum should follow a logical progression to ensure accurate assignment of all signals. The following workflow illustrates this process.

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of Methyl 2-bromo-3,5-difluorobenzoate is predicted to exhibit three distinct signals. A singlet for the methyl ester protons and two complex multiplets in the aromatic region for the two ring protons. The precise chemical shifts and coupling patterns are a direct consequence of the interplay between the electronic effects of the bromo, difluoro, and methyl ester substituents. The analysis of these features, particularly the H-H and H-F coupling constants, allows for the unambiguous assignment of the protons and confirmation of the molecule's structure. This guide provides a robust framework for both the prediction and empirical analysis of this compound, serving as a valuable resource for researchers in the field.

References

- Vertex AI Search, based on "Assigning the 1H-NMR Signals of Aromatic Ring 1H-

- PubChem, "Methyl 3-bromo-4,5-difluorobenzo

- Vertex AI Search, based on "Lecture outline 1H NMR spectra of arom

- Sigma-Aldrich, "methyl 2-bromo-3,6-difluorobenzo

- BLD Pharm, "1524902-93-9|Methyl 3-bromo-2,5-difluorobenzo

-

Cubberley, M. J., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563. [Link]

- ResearchGate, "1H NMR Investigation of Solvent Effects in Arom

-

Peralta, J. E., et al. (2011). Experimental, SOPPA(CCSD), and DFT Analysis of Substituent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 115(5), 858–864. [Link]

- MDPI, "Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime".

- Vertex AI Search, based on "Short Summary of 1H-NMR Interpret

- ChemRxiv, "Solvent induced 1H NMR chemical shifts of annulenes".

- Chemistry LibreTexts, "6.

- ACD/Labs, "The Basics of Interpreting a Proton (1H) NMR Spectrum".

- Royal Society of Chemistry, "Supporting Inform

- TheElkchemist, "Interpreting H-NMR Spectra Arom

- Fluorochem, "Methyl 6-bromo-3-chloro-2,4-difluorobenzo

- Reich, H. J. (2017). "Spin-Spin Splitting: J-Coupling".

- PubChem, "Methyl 2-bromobenzo

- JoVE, "Video: NMR Spectroscopy of Benzene Deriv

- Questions and Answers in MRI, "Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calcul

- Moodle, "NMR Spectroscopy of Benzene Deriv

- BLD Pharm, "653-92-9|Methyl 2-bromo-4-fluorobenzo

- Chemistry Steps, "NMR Chemical Shift Values Table".

- ResearchGate, "An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene".

- MilliporeSigma, "Methyl 2-bromo-3,4-difluorobenzo

- 1st Scientific LLC, "Methyl 2-bromo-3,4-difluorobenzo

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. moodle.tau.ac.il [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. amherst.edu [amherst.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. acdlabs.com [acdlabs.com]

Whitepaper: Mass Spectrometric Characterization of Methyl 2-bromo-3,5-difluorobenzoate

Executive Summary

Methyl 2-bromo-3,5-difluorobenzoate (CAS: 1805023-66-8) is a highly specialized halogenated building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions and two fluorine atoms for metabolic stability—makes it a critical intermediate. However, characterizing this compound requires precise analytical methodologies. This whitepaper provides an in-depth technical guide to the mass spectrometric (MS) behavior of Methyl 2-bromo-3,5-difluorobenzoate, detailing the causality behind its fragmentation pathways, structural dynamics, and the self-validating protocols required for its robust quantification.

Structural Dynamics and Ionization Causality

When designing an MS method for halogenated esters, the choice of ionization technique is dictated by the molecule's thermodynamic stability and electron affinity.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): For Methyl 2-bromo-3,5-difluorobenzoate, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard. The compound is volatile and lacks highly polar, ionizable functional groups (such as amines or free carboxylic acids) that would make ESI efficient. At a standardized 70 eV , the de Broglie wavelength of the ionizing electrons perfectly matches the spatial dimensions of the molecule's covalent bonds. This maximizes energy transfer, ensuring that the resulting fragmentation spectra are highly reproducible and governed by predictable thermodynamic rules[1].

The Self-Validating Halogen Signature: The presence of bromine provides a built-in diagnostic tool. Bromine naturally exists as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This creates a distinct, nearly 1:1 isotopic doublet separated by 2 Da in the mass spectrum[2]. In our protocols, this isotopic ratio acts as a self-validating system: if a peak is observed at m/z 250 without a corresponding peak of equal intensity at m/z 252, the system immediately flags the signal as an isobaric interference rather than the target analyte. Furthermore, the strong C-F bonds (bond dissociation energy ~115 kcal/mol) resist fragmentation, meaning the fluorinated aromatic ring typically remains intact throughout the primary cleavage events[3].

Mechanistic Fragmentation Pathways

The fragmentation of Methyl 2-bromo-3,5-difluorobenzoate under EI conditions follows specific, thermodynamically driven pathways. The exact mass of the 79 Br isotopologue is 249.94 Da, yielding a nominal molecular ion [M]+∙ at m/z 250 (and m/z 252 for 81 Br).

-

α -Cleavage (Loss of Methoxy Radical): The most favored initial fragmentation is the loss of a methoxy radical ( −∙OCH3 , 31 Da). This is driven by the formation of a highly stable, resonance-stabilized acylium ion at m/z 219 / 221.

-

Inductive Cleavage (Loss of Ester Group): The loss of the entire ester moiety ( −∙COOCH3 , 59 Da) generates a fluorinated phenyl cation at m/z 191 / 193. Alternatively, this same ion is formed via the loss of carbon monoxide (CO, 28 Da) directly from the acylium ion.

-

Debromination: The loss of a bromine radical ( −∙Br , 79/81 Da) yields a difluorobenzoate cation at m/z 171. Because the C-Br bond (~68 kcal/mol) is significantly weaker than the C-F bond, debromination occurs readily while defluorination is virtually absent[1].

EI-MS fragmentation pathways of Methyl 2-bromo-3,5-difluorobenzoate.

Quantitative Data Summary

To facilitate rapid spectral interpretation and Selected Ion Monitoring (SIM) method development, the quantitative fragmentation data is summarized below.

| Ion Assignment | Nominal m/z ( 79 Br / 81 Br) | Mass Loss ( Δ Da) | Relative Abundance | Diagnostic Utility |

| [M]+∙ (Molecular Ion) | 250 / 252 | 0 | Medium | Confirms intact molecule; 1:1 ratio validates Br presence. |

| [M−OCH3]+ | 219 / 221 | -31 | Base Peak (100%) | Primary quantifier ion for SIM methods. |

| [M−COOCH3]+ | 191 / 193 | -59 | High | Secondary qualifier ion; confirms ester cleavage. |

| [M−Br]+ | 171 | -79 / -81 | Low-Medium | Confirms the presence of the difluorobenzoate core. |

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following GC-MS protocol is designed with internal causality. Every parameter is selected to prevent thermal degradation and maximize the transmission of halogenated ions.

Self-validating GC-MS experimental workflow for halogenated benzoates.

Step-by-Step GC-EI-MS Methodology

-

Sample Preparation:

-

Action: Dilute the sample to 10 µg/mL in LC-MS grade hexane or methanol. Add 1 µg/mL of a deuterated internal standard (e.g., Benzoate-d5).

-

Causality: Hexane ensures complete solvation of the non-polar ester while preventing transesterification artifacts that can occur in protic solvents if trace acids/bases are present.

-

-

Chromatographic Separation:

-

Action: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Causality: The non-polar stationary phase provides optimal van der Waals interactions with the halogenated ring, ensuring sharp, symmetrical peaks and preventing the tailing commonly seen with halogenated compounds on polar columns.

-

-

Thermal Gradient:

-

Action: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

-

Causality: The rapid ramp elutes the volatile methyl ester efficiently, minimizing its residence time in the column and preventing thermal debromination.

-

-

Ionization & Acquisition:

-

Action: Set the EI source to 70 eV and the source temperature to 230°C. Acquire in full scan mode (m/z 50–300) or SIM mode (monitoring m/z 219, 221, 250, 252).

-

Causality: A source temperature of 230°C prevents cold spots and analyte condensation without providing excess thermal energy that could prematurely cleave the C-Br bond before electron impact[2].

-

-

Data Validation:

-

Action: Calculate the peak area ratio of m/z 219 to m/z 221.

-

Causality: The protocol is self-validating. If the ratio deviates from the theoretical 1.02:1 (accounting for natural 79 Br/ 81 Br abundance), the software must flag the sample for co-eluting isobaric interference.

-

Conclusion

The mass spectrometric characterization of Methyl 2-bromo-3,5-difluorobenzoate relies on the predictable thermodynamic cleavage of its ester group and the diagnostic utility of its halogen isotopes. By leveraging the stability of the C-F bond and the distinct 1:1 isotopic signature of bromine, researchers can establish highly robust, self-validating GC-MS protocols. Understanding the causality behind these fragmentation pathways ensures that method deviations are rapidly identified, securing the analytical integrity required for advanced drug development and chemical synthesis.

References

-

Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. National Institutes of Health (NIH). URL:[Link]

-

Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST). URL:[Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. National Institutes of Health (NIH). URL:[Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution Infrared Spectroscopy of Methyl 2-bromo-3,5-difluorobenzoate: A Structural Elucidation Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction & Structural Context

In modern pharmaceutical development and advanced materials science, highly functionalized halogenated aromatic esters serve as critical synthetic intermediates. Methyl 2-bromo-3,5-difluorobenzoate (CAS: 1805023-66-8) is a prime example of such a scaffold, featuring a densely substituted benzene ring with distinct electronegative vectors.

Accurate structural elucidation of this molecule via Infrared (IR) Spectroscopy requires moving beyond basic functional group memorization. As a Senior Application Scientist, one must analyze the interplay of inductive effects, reduced mass, and dipole gradients to correctly assign the spectral fingerprint. This whitepaper provides an in-depth mechanistic breakdown and a self-validating experimental protocol for the IR characterization of Methyl 2-bromo-3,5-difluorobenzoate.

Vibrational Theory & Causality

The IR spectrum of a molecule is dictated by the change in the dipole moment during molecular vibration. For Methyl 2-bromo-3,5-difluorobenzoate, the localized electronic environment drastically alters standard vibrational frequencies.

The Ester Carbonyl Dynamics

All carbonyl-containing compounds exhibit intense IR absorptions, but their exact position is highly sensitive to the local electronic environment[1]. For standard aromatic esters, the C=O stretch typically falls between 1715 and 1730 cm⁻¹, governed by the "Rule of Three" which also predicts strong C-C-O and O-C-C stretches in the fingerprint region[2].

However, in Methyl 2-bromo-3,5-difluorobenzoate, the presence of highly electronegative fluorine and bromine atoms on the aromatic ring exerts a profound inductive electron-withdrawing effect. This inductive withdrawal pulls electron density away from the ester group, shortening and strengthening the C=O bond, thereby raising its stretching frequency toward the 1730–1740 cm⁻¹ range[1].

The Halogen Fingerprint (C-F and C-Br)

The carbon-halogen bonds dominate the fingerprint region due to the massive dipole gradients induced during their vibrational strokes.

-

C-F Stretch: The C-F stretching mode ( σCF ) is highly characteristic, typically presenting as intense, broad bands between 1200 and 1310 cm⁻¹ in fluorinated benzenes[3]. Because this molecule is difluorinated, expect complex peak splitting or multiple strong bands in this region due to symmetric and asymmetric coupling.

-

C-Br Stretch: Conversely, the heavier bromine atom increases the reduced mass of the vibrating system. This results in a much lower frequency C-Br stretch, typically localized around 1070 cm⁻¹ [4].

Aromatic and Aliphatic Signatures

The aromatic scaffold provides secondary structural confirmation. Aromatic ring C=C stretching motions typically manifest as medium-intensity bands in the 1450–1600 cm⁻¹ region[5]. Furthermore, the sp2 hybridized aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while the sp3 hybridized aliphatic C-H stretches from the methyl ester moiety will appear distinctly below 3000 cm⁻¹[5].

Quantitative Spectral Fingerprint

The following table synthesizes the expected quantitative data for Methyl 2-bromo-3,5-difluorobenzoate, mapping the causal relationship between the molecular architecture and the IR output.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity | Causality / Mechanistic Note |

| Ester Carbonyl | C=O Stretch | 1730 - 1740 | Very Strong | Inductive withdrawal by halogens shortens the C=O bond, raising frequency. |

| Aromatic Ester | C-C-O / O-C-C | 1250-1310 & 1100-1130 | Strong | Coupled asymmetric stretches; follows the ester "Rule of Three". |

| Fluoroarene | C-F Stretch | 1200 - 1310 | Very Strong | High dipole moment change yields massive absorption; likely split into two bands. |

| Bromoarene | C-Br Stretch | ~1070 | Strong | High reduced mass of Br pushes the vibration to lower frequencies. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium | Skeletal ring breathing and stretching modes. |

| Aromatic C-H | sp2 C-H Stretch | 3050 - 3100 | Weak/Medium | Higher s-character in the bond increases bond stiffness. |

| Aliphatic C-H | sp3 C-H Stretch | 2850 - 2950 | Weak | Methyl group symmetric and asymmetric stretching. |

Mechanistic Logic Diagram

Fig 1: Vibrational assignment logic for Methyl 2-bromo-3,5-difluorobenzoate functional groups.

Experimental Protocol: High-Resolution ATR-FTIR Workflow

To ensure scientific integrity, the spectral acquisition must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the modern standard for solid and liquid organic compounds, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.

Step 1: System Diagnostics & Background Validation

-

Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation: Inspect the background for residual water vapor (3500-3900 cm⁻¹) or CO₂ (2350 cm⁻¹). If present, purge the optical bench with dry nitrogen until the baseline stabilizes.

Step 2: Sample Application & Optical Coupling

-

Deposit 2–5 mg of Methyl 2-bromo-3,5-difluorobenzoate directly onto the center of the ATR crystal.

-

Lower the pressure anvil until the clutch clicks. Causality: The pressure anvil ensures intimate optical contact between the sample and the crystal, which is strictly required because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample.

Step 3: Spectral Acquisition

-

Set the software to acquire 64 co-added scans at a resolution of 4 cm⁻¹.

-

Execute the scan. Self-Validation: Monitor the live interferogram. The centerburst should be sharp and symmetrical, indicating optimal signal-to-noise ratio (SNR).

Step 4: Post-Processing & Verification

-

Apply an ATR Correction algorithm. Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exaggerate the intensity of low-frequency bands (like C-Br). ATR correction normalizes the spectrum to match standard transmission data.

-

Apply an automatic baseline correction to account for any scattering effects, and execute peak picking with a sensitivity threshold set to exclude background noise.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy Spectroscopy Online[Link]

-

Protonation Sites of Isolated Fluorobenzene Revealed by IR Spectroscopy in the Fingerprint Range The Journal of Physical Chemistry A - ACS Publications[Link]

-

Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces Physical Chemistry Chemical Physics - RSC Publishing[Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry OpenStax[Link]

-

Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy Pressbooks[Link]

Sources

- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Methyl 2-bromo-3,5-difluorobenzoate

An In-depth Guide for Chemical Research and Development Professionals

Preamble: A Note on Data Aggregation and Best Practices

Hazard Identification and Risk Profile

Based on the hazard classifications of structurally similar compounds, Methyl 2-bromo-3,5-difluorobenzoate should be treated as a hazardous substance with the potential to cause significant irritation and acute toxicity. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The anticipated hazard classifications are summarized in the table below:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

Expert Insight: The presence of a bromine atom and two fluorine atoms on the benzene ring can significantly influence the compound's reactivity and toxicological profile. The electron-withdrawing nature of the fluorine atoms can increase the electrophilicity of the aromatic ring, potentially leading to interactions with biological nucleophiles. The bromo-substituent provides a handle for a variety of cross-coupling reactions, which are common applications for this class of compounds.

Prudent Handling and Engineering Controls

A multi-layered approach to safety is essential when working with Methyl 2-bromo-3,5-difluorobenzoate. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5] All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood to minimize the risk of inhalation. For procedures that may generate dust or aerosols, a glove box or a fume hood with a high-efficiency particulate air (HEPA) filter may be warranted.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 2-bromo-3,5-difluorobenzoate:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][2]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][2]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1][2]

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5]

Workflow for Safe Handling:

Caption: Safe Handling Workflow for Methyl 2-bromo-3,5-difluorobenzoate.

Storage and Incompatibility

Proper storage of Methyl 2-bromo-3,5-difluorobenzoate is crucial to maintain its integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] The storage area should be away from direct sunlight and sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1][5] These materials can initiate vigorous or exothermic reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6]

Spill Response

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal.

-

Large Spills: Evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.

Emergency Response Logic:

Caption: Emergency First Aid Response for Exposure to Methyl 2-bromo-3,5-difluorobenzoate.

Disposal Considerations

All waste containing Methyl 2-bromo-3,5-difluorobenzoate must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.[5][6]

Conclusion

References

- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 1-Bromo-3,5-difluorobenzene.

- SynQuest Laboratories, Inc. (n.d.).

- PubChem. (n.d.). Methyl 2,4-Difluorobenzoate.

- Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet for Benzoic acid, 2-bromo-, methyl ester.

- Fisher Scientific. (2025, December 24).

- TCI EUROPE N.V. (n.d.).

- Sigma-Aldrich. (2025, September 23).

- Thermo Scientific Chemicals. (n.d.).

- MilliporeSigma. (2025, November 6).

- Echemi. (n.d.).

- TCI AMERICA. (2018, July 6). Safety Data Sheet for 4-Bromo-2,5-difluoroaniline.

- Sigma-Aldrich. (n.d.).

- TCI Chemicals. (2025, January 21).

- Thermo Fisher Scientific Chemicals, Inc. (2025, December 25).

- Thermo Fisher Scientific. (2011, May 20). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.

Sources

An In-depth Technical Guide to the Reactivity of Difluorinated Aryl Bromides in Cross-Coupling Reactions

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Difluorinated aryl bromides represent a critical class of building blocks, offering a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of difluorinated aryl bromides in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental electronic and steric effects of fluorine substitution, explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide field-proven insights and detailed experimental protocols to empower the rational design and execution of these pivotal transformations.

Introduction: The Fluorine Advantage in Modern Chemistry

The substitution of hydrogen with fluorine can dramatically alter the properties of a molecule.[1][2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics, including increased lipophilicity at a molecular level, altered pKa, and the ability to form key hydrogen bonds, all of which are highly desirable in drug design.[1][2] Difluorinated aromatic moieties, in particular, are prevalent in a wide range of pharmaceuticals. This guide focuses on difluorinated aryl bromides as versatile and reactive synthons for the construction of complex molecular architectures.

The Influence of Difluorination on Aryl Bromide Reactivity: A Tale of Two Effects

The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of oxidative addition of the C-Br bond to a Pd(0) center. The presence of two fluorine atoms on the aromatic ring exerts a profound influence on this key step through a combination of electronic and steric effects.

2.1. Electronic Effects: Activating the C-Br Bond

Fluorine is a strongly electron-withdrawing atom. This inductive effect (-I) lowers the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3][4] This generally leads to an increased reaction rate compared to their non-fluorinated counterparts.

The position of the fluorine atoms relative to the bromine atom is crucial in determining the extent of this activation.

-

Ortho- and Para-Fluorine Substitution: Fluorine atoms at the ortho and para positions exert the strongest electron-withdrawing effect on the C-Br bond, significantly enhancing its reactivity.

-

Meta-Fluorine Substitution: A meta-fluorine atom has a less pronounced, yet still significant, activating effect.

2.2. Steric Effects: A Double-Edged Sword

The steric hindrance around the C-Br bond can also influence the rate of oxidative addition. While fluorine is relatively small, an ortho-fluorine substituent can create some steric congestion around the reaction center, potentially hindering the approach of the bulky palladium catalyst.[5] However, in many cases, the strong electronic activation provided by an ortho-fluorine outweighs this steric impediment.

The interplay of these electronic and steric effects dictates the overall reactivity of a given difluorinated aryl bromide isomer.

Palladium-Catalyzed Cross-Coupling Reactions of Difluorinated Aryl Bromides

Difluorinated aryl bromides are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The choice of reaction, catalyst, ligand, and base is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl structures, a common motif in pharmaceuticals.[6] The reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester.[7]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Fluorine Position in Suzuki-Miyaura Coupling:

Studies have shown that the position of the fluorine atoms can influence the reaction efficiency. For instance, in the coupling of fluorinated aryl bromides with 4-fluorophenylboronic acid, 1-bromo-2-fluorobenzene and 1-bromo-3-fluorobenzene show comparable high reactivity, while the presence of an additional methyl group, as in 2-bromo-5-fluorotoluene and 2-bromo-4-fluorotoluene, can lead to lower activity.[8] This suggests that while electronic activation is key, increased steric hindrance can negatively impact the reaction rate.

Data on Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |

| 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |

| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |

| 2-bromo-5-fluorotoluene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~70 |

| 2-bromo-4-fluorotoluene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~60 |

Data synthesized from a study on Pd nanoparticles for Suzuki-Miyaura C-C coupling reactions.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-2,4-difluorobenzene with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) as a solid. Then, add a degassed solvent mixture of toluene and water (e.g., 4:1, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-difluorobiphenyl.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base.[10]

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The electron-deficient nature of difluorinated aryl bromides makes them excellent substrates for Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), is often crucial for achieving high catalytic activity, especially with less reactive amines.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically employed.[10]

Experimental Protocol: Buchwald-Hartwig Amination of 1-bromo-3,5-difluorobenzene with Morpholine

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

-

Solvent and Inert Atmosphere: Add anhydrous toluene (5 mL) and seal the tube. Remove the tube from the glovebox.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 4-(3,5-difluorophenyl)morpholine.

Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a reliable method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to important structures in medicinal chemistry and materials science.[12] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

Below is the generally accepted catalytic cycle for the Sonogashira coupling:

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The electron-withdrawing nature of the difluoro-substituents enhances the reactivity of the aryl bromide in the oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]

Experimental Protocol: Sonogashira Coupling of 1-bromo-2,6-difluorobenzene with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add 1-bromo-2,6-difluorobenzene (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) as the solvent and base, followed by phenylacetylene (1.1 mmol, 1.1 equiv.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of celite to remove the salts.

-

Purification: Wash the ether solution with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 1,3-difluoro-2-(phenylethynyl)benzene.

Conclusion and Future Outlook

Difluorinated aryl bromides are indispensable building blocks in modern synthetic chemistry, offering a gateway to a vast array of fluorinated molecules with significant potential in drug discovery and materials science. A thorough understanding of the interplay between the electronic and steric effects of the fluorine substituents is paramount for the successful design and implementation of cross-coupling strategies. This guide has provided a comprehensive overview of the reactivity of these valuable substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with mechanistic insights and practical experimental protocols. As the demand for novel fluorinated compounds continues to grow, the development of even more efficient and selective catalytic systems for the functionalization of difluorinated aryl bromides will undoubtedly remain a vibrant and impactful area of research.

References

-